molecular formula C8H7F2NO B13030261 (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13030261
M. Wt: 171.14 g/mol
InChI Key: FHKKPRNYQUCGMH-LURJTMIESA-N
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Description

(3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: is an organic compound characterized by the presence of a benzofuran ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by the introduction of fluorine atoms and the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for synthesizing more complex molecules

Biology: The compound’s biological activity is of interest in drug discovery and development. Researchers study its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for developing new drugs.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
  • (1R,3R)-5-[(2E)-3-{(1S,3R)-2,2,3-trimethyl-3-[6,6,6-trifluoro-5…]

Uniqueness: (3R)-4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring. The presence of two fluorine atoms and an amine group imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(3R)-4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

FHKKPRNYQUCGMH-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(C=CC(=C2O1)F)F)N

Canonical SMILES

C1C(C2=C(C=CC(=C2O1)F)F)N

Origin of Product

United States

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